molecular formula C23H30N4O6 B12392558 MC-Ala-Ala-PAB

MC-Ala-Ala-PAB

Cat. No.: B12392558
M. Wt: 458.5 g/mol
InChI Key: PKHVWJOCRXHNME-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

MC-Ala-Ala-PAB is a cleavable linker used in the synthesis of antibody-drug conjugates (ADCs). It is designed to connect an antibody to a cytotoxic drug, allowing for targeted delivery of the drug to cancer cells. The compound has a molecular weight of 458.51 and a chemical formula of C23H30N4O6 .

Preparation Methods

Synthetic Routes and Reaction Conditions

MC-Ala-Ala-PAB is synthesized through a series of peptide coupling reactions. The process typically involves the use of Fmoc-Ala-Ala-PAB as an intermediate. The synthesis begins with the protection of amino groups using Fmoc (9-fluorenylmethyloxycarbonyl) groups, followed by coupling with alanine residues. The final step involves the deprotection of the Fmoc groups to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized to obtain a solid product .

Chemical Reactions Analysis

Types of Reactions

MC-Ala-Ala-PAB undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major product formed from the cleavage reaction of this compound is the cytotoxic drug that was initially conjugated to the antibody. This allows for targeted drug delivery to cancer cells .

Scientific Research Applications

MC-Ala-Ala-PAB is primarily used in the field of cancer research for the development of antibody-drug conjugates (ADCs). These conjugates are designed to deliver cytotoxic drugs specifically to cancer cells, minimizing damage to healthy cells. The compound is also used in the study of peptide chemistry and the development of targeted therapies .

Mechanism of Action

MC-Ala-Ala-PAB functions as a cleavable linker in ADCs. Upon reaching the target site, the linker is cleaved by specific enzymes or conditions, releasing the cytotoxic drug. The drug then exerts its effects by binding to its molecular targets, leading to cell death. The cleavage mechanism can involve proteolytic degradation or other enzymatic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

MC-Ala-Ala-PAB is unique due to its specific cleavage mechanism and its ability to release cytotoxic drugs efficiently. Its design allows for precise targeting and minimal off-target effects, making it a valuable tool in cancer therapy .

Properties

Molecular Formula

C23H30N4O6

Molecular Weight

458.5 g/mol

IUPAC Name

6-(2,5-dioxopyrrol-1-yl)-N-[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]hexanamide

InChI

InChI=1S/C23H30N4O6/c1-15(24-19(29)6-4-3-5-13-27-20(30)11-12-21(27)31)22(32)25-16(2)23(33)26-18-9-7-17(14-28)8-10-18/h7-12,15-16,28H,3-6,13-14H2,1-2H3,(H,24,29)(H,25,32)(H,26,33)/t15-,16-/m0/s1

InChI Key

PKHVWJOCRXHNME-HOTGVXAUSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Canonical SMILES

CC(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCCCCN2C(=O)C=CC2=O

Origin of Product

United States

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